molecular formula C20H19N3O5S B1243155 4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid

4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid

Cat. No. B1243155
M. Wt: 413.4 g/mol
InChI Key: ZUPDYIPPXNCFBE-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[1-[4-(2-furanylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid is a sulfonamide.

Scientific Research Applications

Synthesis and Biological Activity

  • 4-(Chlorosulfonyl) benzoic acid, a related compound, has been used in the synthesis of various aminomethyl-1,3,4-oxadiazolin-5-thiones with potential biological activity. This process involves condensation with diethyl amine, esterification, and cyclization steps, leading to the creation of compounds with potential biological applications (Havaldar & Khatri, 2006).

Antimicrobial Activity

  • Research involving p-(5-formyl-furan-2-yl)benzoic acid, a structurally similar compound, has led to the synthesis of derivatives showing antibacterial and antifungal activities. This highlights the potential for the subject compound in antimicrobial applications (Sodha et al., 2003).

Complex Formation and Characterization

  • Complexes of tungsten(VI) containing aroyl hydrazones, including compounds structurally related to the subject compound, have been synthesized and characterized. These complexes offer insights into potential applications in coordination chemistry and materials science (Saleem et al., 2008).

Molecular Structure and Conformation

  • Studies on hydrazones structurally similar to the target compound reveal insights into their conformational variations and intermolecular hydrogen bonding, which are significant for understanding their chemical behavior and potential applications (Lindgren et al., 2013).

Carbonyl Complexes and Coordination Chemistry

  • Research on carbonyl complexes of Chromium, molybdenum, and tungsten with aroyl hydrazone derivatives, similar to the subject compound, highlights their potential in the field of coordination chemistry and materials science (Saleem et al., 2012).

Antibacterial, Antiurease, and Antioxidant Activities

  • The acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate, structurally related to the target compound, has shown effective antiurease and antioxidant activities, suggesting potential biomedical applications (Sokmen et al., 2014).

properties

Product Name

4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C20H19N3O5S/c1-14(22-23-17-8-4-16(5-9-17)20(24)25)15-6-10-19(11-7-15)29(26,27)21-13-18-3-2-12-28-18/h2-12,21,23H,13H2,1H3,(H,24,25)/b22-14+

InChI Key

ZUPDYIPPXNCFBE-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.